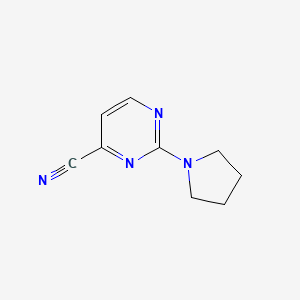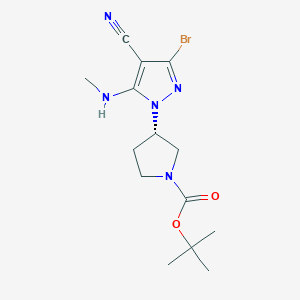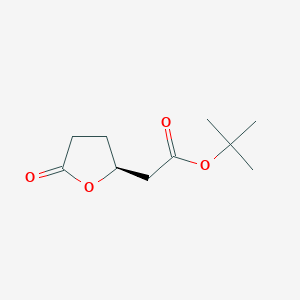![molecular formula C5H8FN B12985346 Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12985346.png)
Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[211]hexane is a bicyclic compound that has garnered interest in the field of organic chemistry due to its unique structural properties This compound is part of the bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp. this method requires specialized equipment and glassware, making it challenging to scale up . An alternative approach involves the use of (Ir[dF(CF3)ppy]2(dtbpy))PF6 as a catalyst in dichloromethane under blue LED irradiation at 450 nm, which has been shown to yield the desired bicyclic scaffold in good yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the synthesis requires precise control over reaction conditions and specialized equipment. The use of photochemistry and advanced catalytic systems is being explored to improve scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .
Scientific Research Applications
Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific enzymes .
Comparison with Similar Compounds
Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane can be compared to other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in drug design.
Bicyclo[2.2.1]heptane: Commonly used in the synthesis of natural products.
Bicyclo[3.1.1]heptane: Utilized in the development of new materials.
The uniqueness of this compound lies in its specific ring strain and the presence of a fluorine atom, which can significantly alter its chemical reactivity and biological activity .
Properties
Molecular Formula |
C5H8FN |
|---|---|
Molecular Weight |
101.12 g/mol |
IUPAC Name |
(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2/t3-,4-,5+/m1/s1 |
InChI Key |
CCBUDVOSMCQNPC-WDCZJNDASA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1[C@H]2F |
Canonical SMILES |
C1C2CNC1C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B12985265.png)

![Ethyl 6-formyl-2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12985276.png)



![5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12985309.png)


![7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12985321.png)




